Ethoxyacetyl-k-strophanthidine

Description

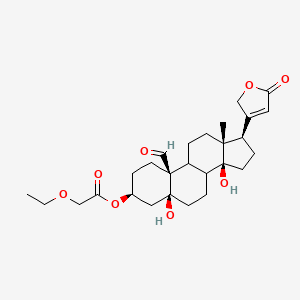

Ethoxyacetyl-k-strophanthidine is a semi-synthetic cardiac glycoside derivative, structurally related to naturally occurring strophanthidin. This substitution likely alters its pharmacokinetic and pharmacodynamic properties, such as solubility and binding affinity to Na⁺/K⁺-ATPase receptors. The theoretical molecular formula of this compound would be C₂₅H₃₄O₇, with a molecular mass of approximately 458.54 g/mol, assuming a linear ethoxyacetyl substitution.

Properties

CAS No. |

63979-69-1 |

|---|---|

Molecular Formula |

C27H38O8 |

Molecular Weight |

490.6 g/mol |

IUPAC Name |

[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-ethoxyacetate |

InChI |

InChI=1S/C27H38O8/c1-3-33-15-23(30)35-18-4-9-25(16-28)20-5-8-24(2)19(17-12-22(29)34-14-17)7-11-27(24,32)21(20)6-10-26(25,31)13-18/h12,16,18-21,31-32H,3-11,13-15H2,1-2H3/t18-,19+,20?,21?,24+,25-,26-,27-/m0/s1 |

InChI Key |

DSPOGXDJTMFPCP-RHEGXVRHSA-N |

Isomeric SMILES |

CCOCC(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4([C@H](CC[C@@]4(C3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O |

Canonical SMILES |

CCOCC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethoxyacetyl-k-strophanthidine typically involves the modification of k-strophanthidin. One common method is the esterification of k-strophanthidin with ethoxyacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethoxyacetyl-k-strophanthidine undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups in the molecule to carbonyl groups.

Reduction: The compound can be reduced to form various derivatives with different biological activities.

Substitution: The ethoxyacetyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified biological activities. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

Ethoxyacetyl-k-strophanthidine has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the structure-activity relationship of cardiac glycosides.

Biology: The compound is used to investigate the role of Na+/K+ ATPase in cellular processes.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Ethoxyacetyl-k-strophanthidine exerts its effects by inhibiting the Na+/K+ ATPase enzyme in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac muscle contraction, making the compound a potent inotropic agent .

Comparison with Similar Compounds

Key Structural Differences

Ethoxyacetyl-k-strophanthidine belongs to the strophanthidin derivatives, a class of cardenolides. Below is a comparative analysis with its closest analogs:

Pharmacological Implications

- Receptor Binding : Acetylated derivatives like Acetylstrophanthidin exhibit stronger binding to cardiac Na⁺/K⁺-ATPase due to reduced steric hindrance from the acetyl group . Ethoxyacetyl substitution may further modulate this interaction, though experimental data are lacking.

- Metabolic Stability : Ethoxy groups are generally resistant to esterase-mediated hydrolysis, suggesting prolonged half-life for this compound compared to acetylated analogs .

Analytical Characterization Methods

Substances like this compound require advanced analytical techniques for identification and purity assessment:

- Chromatography: HPLC or GC-MS to resolve mixtures of cardiac glycosides (e.g., impurities in Drospirenone formulations as per USP standards) .

- Spectroscopy : NMR and FT-IR to confirm substituent identity (e.g., distinguishing acetyl vs. ethoxyacetyl peaks) .

- Elemental Analysis : Quantification of carbon, hydrogen, and oxygen to verify molecular formulas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.